molecular formula C17H12N2O3S B2909533 (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate CAS No. 1210637-62-9

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate

Cat. No. B2909533
CAS RN: 1210637-62-9
M. Wt: 324.35
InChI Key: LYLSYPDNDFNLNK-UHFFFAOYSA-N
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Description

The compound “(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate” is a complex organic molecule that contains several distinct functional groups, including an isoxazole ring, a thiophene ring, and an indole ring . These types of compounds are often used in medicinal chemistry and drug discovery due to their diverse chemical properties and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The isoxazole ring and the thiophene ring are both five-membered rings with heteroatoms, while the indole is a fused ring system containing a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the presence of the ester group. Isoxazoles can undergo a variety of reactions, including cycloadditions, substitutions, and reductions . Thiophenes can participate in electrophilic aromatic substitution reactions . The ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the electronic properties of the rings could influence its solubility, melting point, and other properties .

Mechanism of Action

The exact mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate is not fully understood, but it is believed to exert its biological effects through multiple pathways. The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. The anti-microbial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body. This compound has also been shown to induce apoptosis in cancer cells, which can help slow the progression of cancer. Additionally, the compound has been shown to have anti-microbial activity, which can help prevent the growth of harmful bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate in lab experiments is its potent biological activity. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile tool for studying a variety of biological processes. Additionally, the synthesis of this compound is relatively straightforward, which makes it accessible to researchers.
One of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals in experiments. Additionally, the compound has not been extensively studied in vivo, which limits our understanding of its potential applications in medicine.

Future Directions

There are several future directions for research on (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate. One area of interest is its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's anti-tumor activity makes it a promising candidate for cancer therapy. Future research could focus on optimizing the synthesis of this compound to improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate involves a multi-step process that begins with the reaction of 2-bromo thiophene with hydroxylamine hydrochloride to form 2-bromo-5-thiophen-2-ylisoxazoline. The resulting compound is then treated with sodium methoxide and 1H-indole-3-carboxylic acid to yield this compound. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. The compound has also demonstrated anti-microbial activity against a broad range of bacteria and fungi.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care. Proper personal protective equipment should be used, and safety data sheets should be consulted for specific handling instructions .

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-17(13-9-18-14-5-2-1-4-12(13)14)21-10-11-8-15(22-19-11)16-6-3-7-23-16/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLSYPDNDFNLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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